4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

Medicinal chemistry Structure-activity relationship MAGL inhibition

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (CAS 862828-02-2; molecular formula C21H20ClN3O; MW 365.86 g/mol) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class. This compound features a 1-allyl substituted benzimidazole core connected via the 2-position to a pyrrolidin-2-one ring that bears a 3-chloro-2-methylphenyl substituent at the N-1 position.

Molecular Formula C21H20ClN3O
Molecular Weight 365.86
CAS No. 862828-02-2
Cat. No. B2381088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one
CAS862828-02-2
Molecular FormulaC21H20ClN3O
Molecular Weight365.86
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
InChIInChI=1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3
InChIKeyVPMIHRUVIHVRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (CAS 862828-02-2): Chemical Identity and Comparator Landscape for Informed Procurement


4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (CAS 862828-02-2; molecular formula C21H20ClN3O; MW 365.86 g/mol) is a synthetic small molecule belonging to the pyrrolidin-2-one linked benzimidazole class [1]. This compound features a 1-allyl substituted benzimidazole core connected via the 2-position to a pyrrolidin-2-one ring that bears a 3-chloro-2-methylphenyl substituent at the N-1 position. The class has been investigated primarily as monoacylglycerol lipase (MAGL) inhibitors with antinociceptive potential, as demonstrated by several close structural analogs in the peer-reviewed literature [2]. Direct quantitative biological data for this specific compound are currently absent from the public scientific record; the differentiation arguments presented herein are therefore based on class-level inference from the most closely related analogs.

Why In-Class Pyrrolidinone-Benzimidazole Compounds Cannot Be Interchanged: The 862828-02-2 Differentiation Rationale


Within the pyrrolidin-2-one linked benzimidazole series, minor structural modifications produce large shifts in MAGL inhibitory potency, FAAH selectivity, and in vivo antinociceptive efficacy. The Altamimi et al. (2020) study demonstrates that altering the N-1 benzimidazole substituent from allyl to methyl or H, or modifying the phenyl ring substitution pattern, can shift MAGL IC50 values by over an order of magnitude and completely ablate FAAH selectivity [1]. The allyl group at the benzimidazole N-1 position introduces a π-system capable of participating in edge-to-face aromatic interactions or acting as a Michael acceptor, while the 3-chloro-2-methylphenyl group confers a distinct steric and electronic profile compared to the 4-Cl phenyl, 3-Cl,4-F phenyl, or 4-methoxyphenyl analogs characterized in the literature [1]. These structural features are not cosmetic; they directly govern target engagement, selectivity, and downstream pharmacology, making generic substitution between in-class analogs scientifically unjustifiable without direct comparative data.

Quantitative Differentiation Evidence for 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (862828-02-2) Versus Closest Analogs


Structural Differentiation: N1-Allyl Benzimidazole versus Saturated N1-Alkyl Analogs

The target compound bears an N1-allyl group (prop-2-en-1-yl) on the benzimidazole ring. The closest commercially available analog, 1-(3-chloro-2-methylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one , substitutes this with a saturated propyl group (CAS not publicly indexed). The allyl group introduces a terminal sp²-hybridized carbon capable of π-stacking with aromatic residues in a target binding pocket or acting as a weak Michael acceptor for covalent targeting strategies, whereas the propyl analog is electronically inert [1]. In the broader pyrrolidin-2-one benzimidazole class, the N1-substituent identity has been shown to modulate MAGL IC50 by >10-fold across a congeneric series [1].

Medicinal chemistry Structure-activity relationship MAGL inhibition

MAGL Inhibitory Potency: Class-Level Benchmarking Against Characterized Analogs

While no direct hMAGL IC50 data exist for 862828-02-2, the closest characterized structural analogs from the same pyrrolidin-2-one benzimidazole series provide a quantitative benchmark. In the Altamimi et al. (2020) study, compound 22 (4-Cl phenyl benzimidazole derivative) exhibited an hMAGL IC50 of 8.6 nM, compound 23 (3-Cl,4-F phenyl) showed IC50 = 8.0 nM, and compound 25 (4-methoxyphenyl) displayed IC50 = 9.4 nM [1]. The target compound differs from these by bearing a 3-chloro-2-methylphenyl group (vs. 4-Cl phenyl or 3-Cl,4-F phenyl) and an N1-allyl substituent (vs. the specific N1-substituents in the reference series). Based on the SAR trends observed in this class, the 3-chloro-2-methyl substitution pattern introduces both steric hindrance (ortho-methyl) and altered electron density on the phenyl ring that is expected to modulate MAGL binding affinity relative to the para-chloro or meta-chloro/para-fluoro analogs [1].

MAGL inhibition Endocannabinoid system Pain

FAAH Selectivity Profile: Potential Differentiation from Dual MAGL/FAAH Inhibitors

In the Altamimi et al. (2020) series, selectivity against fatty acid amide hydrolase (FAAH) varied dramatically with substitution pattern. The 4-methoxyphenyl analog (compound 25) was highly MAGL-selective (FAAH IC50 > 50 µM; selectivity index >5,300-fold), whereas the 4-Cl phenyl analog (compound 22) showed only moderate selectivity (FAAH IC50 = 35 µM; selectivity index ~4,070-fold) and the 3-Cl,4-F phenyl analog (compound 23) displayed FAAH IC50 = 24 µM (selectivity index ~3,000-fold) [1]. The 3-chloro-2-methylphenyl substitution pattern in 862828-02-2 is sterically and electronically distinct from all three characterized analogs, predicting a unique FAAH selectivity profile that cannot be extrapolated from existing data. This is critical because dual MAGL/FAAH inhibition versus MAGL-selective inhibition produces different endocannabinoid tone modulation and distinct in vivo pharmacological outcomes [1].

FAAH selectivity Endocannabinoid hydrolase Off-target profiling

Physicochemical Property Differentiation: Calculated LogP and Solubility Versus Reference Compounds

The molecular formula C21H20ClN3O (MW 365.86) [1] places 862828-02-2 at a higher molecular weight than the simpler N1-methyl analog (C19H18ClN3O, MW 339.82) and slightly below the N1-isobutyl analog (C23H26ClN3O, MW 381.9) . The 3-chloro-2-methylphenyl substitution introduces an ortho-methyl group that restricts rotational freedom of the N-phenyl ring relative to the pyrrolidinone core, potentially influencing conformational preorganization for target binding [2]. The calculated logP for this scaffold (XLogP3-AA ≈ 4.1 for a closely related analog) indicates moderate lipophilicity that balances membrane permeability with aqueous solubility. These physicochemical parameters are relevant for in vitro assay conditions (DMSO solubility, protein binding) and in vivo formulation.

Drug-likeness Physicochemical properties ADME

Procurement-Relevant Application Scenarios for 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one (862828-02-2)


Lead Optimization in MAGL Inhibitor Drug Discovery Programs

This compound serves as a structurally differentiated analog for SAR exploration within pyrrolidin-2-one benzimidazole MAGL inhibitor series. The unique combination of an N1-allyl group and 3-chloro-2-methylphenyl substitution fills a gap in the substitution matrix not covered by the characterized compounds 22, 23, and 25 in Altamimi et al. (2020) [1]. Procurement is appropriate for research groups seeking to probe the effect of ortho-methyl substitution on the N-phenyl ring and the allyl π-system on MAGL potency and FAAH selectivity. Head-to-head IC50 determination against compound 25 (the most selective MAGL inhibitor in the class) is recommended as a primary characterization endpoint.

Endocannabinoid System Modulation Studies Requiring Distinct Selectivity Profiles

Given that MAGL/FAAH selectivity in this chemotype is exquisitely sensitive to the phenyl substitution pattern (selectivity indices ranging from ~3,000 to >5,300 across compounds 22, 23, and 25) [1], 862828-02-2 offers an opportunity to evaluate whether the 3-chloro-2-methyl motif produces a novel selectivity phenotype. This is directly relevant to studies investigating the therapeutic window of MAGL inhibition in neuroinflammation, pain, and neurodegenerative disease models where FAAH co-inhibition may be either beneficial or detrimental depending on the indication [1].

Covalent Probe Development via the Allyl Handle

The terminal alkene of the N1-allyl group provides a synthetic handle that is absent in the N1-methyl, N1-propyl, and N1-isobutyl analogs. This alkene can be leveraged for late-stage functionalization (e.g., thiol-ene click chemistry for bioconjugation) or may serve as a latent electrophile for covalent targeting strategies [2]. Procurement for chemical biology applications that require derivatizable probes may favor this compound over saturated N1-alkyl analogs that lack this reactive functionality.

Comparative ADME and In Vivo Pharmacokinetic Profiling

With a molecular weight of 365.86 and an estimated logP of ~4.3, this compound occupies a distinct physicochemical space compared to the N1-methyl analog (MW 339.82) and the N1-isobutyl analog (MW 381.9) . Procurement for parallel ADME evaluation (microsomal stability, plasma protein binding, Caco-2 permeability, CYP inhibition) alongside these comparators can delineate the impact of the allyl group and 3-chloro-2-methylphenyl motif on pharmacokinetic properties within this chemotype.

Quote Request

Request a Quote for 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.